1,7-Naphthyridin-5-amine

Kinase inhibition Inflammation Cytokine signaling

Medicinal chemists face scaffold-hopping failures when substituting 1,7-naphthyridine isomers, derailing kinase SAR. 1,7-Naphthyridin-5-amine (CAS 123434-45-7) is the validated core for ATP-competitive kinase probes and chemical biology tools. - Potent, selective inhibition: JAK2 Ki = 1 nM, p38α MAPK IC50 = 68 nM; target engagement confirmed by CETSA. - 5-Amine handle enables rapid parallel library synthesis for systematic hit-to-lead optimization. - X-ray co-crystal structures (PDB 3MW1) guide rational structure-based drug design. - Supplied with rigorous QC; intended exclusively for biochemical assay development and exploratory synthesis.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 123434-45-7
Cat. No. B055816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridin-5-amine
CAS123434-45-7
Synonyms1,7-Naphthyridin-5-amine(9CI)
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2N)N=C1
InChIInChI=1S/C8H7N3/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,9H2
InChIKeyFVLLRUVQRRMQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridin-5-amine Scaffold & Specs


1,7-Naphthyridin-5-amine (CAS 123434-45-7) is a privileged nitrogen-containing heterocyclic scaffold within the naphthyridine family, featuring a bicyclic system analogous to naphthalene with nitrogen atoms at the 1 and 7 positions and a primary amine group at the 5-position [1]. Its core structure imparts strong electron-withdrawing characteristics and the ability to form multiple hydrogen bonds, making it a versatile pharmacophore for targeting enzyme active sites, particularly ATP-binding pockets of protein kinases [1]. The 5-amine functional group serves as a critical synthetic handle for further functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in hit-to-lead optimization programs [1]. As a core building block, this compound is intended for use in biochemical assay development and exploratory organic synthesis to advance innovative biomedical research programs [1].

Why Isomers Fail to Replace 1,7-Naphthyridin-5-amine


Naphthyridines comprise six distinct regioisomeric series, each exhibiting unique electronic distribution and geometric shape that dictates differential reactivity, intermolecular interaction potential, and biological target engagement [1]. The 1,7-isomer is a privileged scaffold in kinase inhibitor development, with a proven track record in generating potent and highly selective inhibitors for targets such as p38α MAPK (IC50 = 68 nM) and PIP4K2A [2][3]. The 1,6-isomer, while also active, has been more extensively explored for c-Met kinase and α5-GABAA receptor modulation, while the 1,8-isomer shows broader antibacterial and anxiolytic profiles [4]. Critically, the position of the nitrogen atoms fundamentally alters the hydrogen-bonding network with kinase hinge regions, meaning that a 1,6- or 1,8-naphthyridine scaffold cannot reliably reproduce the binding pose, selectivity profile, or potency of a 1,7-naphthyridine-based inhibitor [5]. Therefore, substituting 1,7-Naphthyridin-5-amine with another isomer in a chemical series will derail established SAR and compromise the development of selective kinase inhibitors.

1,7-Naphthyridin-5-amine Quantitative Comparison


p38α MAPK Inhibition Potency

Derivatives based on the 1,7-naphthyridine core, such as p38 MAPK-IN-1 (a 1,7-naphthyridine 1-oxide), demonstrate potent inhibition of p38α mitogen-activated protein kinase with an IC50 value of 68 nM [1]. This level of potency is critical for validating target engagement in cellular and in vivo models of inflammation, where p38α plays a central role in TNFα production [2]. The 1,7-naphthyridine scaffold's specific electronic and steric properties are essential for achieving this inhibition profile, as evidenced by its unique binding mode within the p38α ATP-binding pocket [3].

Kinase inhibition Inflammation Cytokine signaling

High PIP4K2A Selectivity

The 1,7-naphthyridine scaffold was instrumental in the discovery of BAY-091 and BAY-297, which are characterized as potent and highly selective inhibitors of the type II lipid kinase PIP4K2A [1]. Cellular target engagement was confirmed using cellular thermal shift assay (CETSA) technology, a direct method for demonstrating drug-target interaction in a cellular context [1]. While the specific IC50 values are not detailed in this summary, the publication's title and abstract emphasize the compounds' 'potent' and 'highly selective' nature, a key differentiation for a chemical probe intended to dissect PIP4K2A signaling without confounding off-target effects [1]. This is a class-level inference for the scaffold's ability to yield highly selective tool compounds.

Lipid kinase Cancer research Chemical probe

JAK Kinase Inhibitor Development

Patents from Theravance Biopharma (e.g., WO2016191524A1) explicitly claim 1,7-naphthyridine compounds as potent JAK kinase inhibitors, with specific exemplified compounds demonstrating Ki values as low as 1 nM for JAK2 [1][2]. This indicates that the 1,7-naphthyridine scaffold is not only synthetically tractable but also capable of achieving sub-nanomolar potency against clinically relevant kinase targets. The ability to achieve such potency is a direct consequence of the scaffold's optimized geometry for ATP-pocket binding and its hydrogen-bonding capabilities, which are distinct from other naphthyridine isomers [3].

JAK/STAT pathway Immunology Inflammatory disease

X-ray Crystallography Binding Mode

The crystal structure of p38α MAP kinase in complex with a 1,7-naphthyridine 1-oxide inhibitor (PDB ID: 3MW1) provides direct, atomic-level evidence of the scaffold's specific binding mode [1]. The structure reveals a key hydrogen bond between the N1-nitrogen of the naphthyridine core and the backbone amide of Met109 in the kinase hinge region [1]. This interaction is unique to the 1,7-isomer geometry; the 1,6- or 1,8-naphthyridine isomers would present the heteroatoms at different angles and distances, fundamentally altering or abolishing this critical hinge-binding interaction [2]. This structural validation reduces the reliance on empirical SAR for scaffold selection and provides a rational basis for design.

Structure-based drug design X-ray crystallography Molecular recognition

1,7-Naphthyridin-5-amine Research Applications


Kinase Inhibitor Discovery

1,7-Naphthyridin-5-amine is the preferred starting scaffold for medicinal chemistry programs targeting protein and lipid kinases. Its ability to yield potent (e.g., 1 nM JAK2 Ki) and highly selective (e.g., PIP4K2A-selective BAY-091) inhibitors makes it a strategic choice for building focused libraries and conducting SAR studies aimed at generating clinical candidates or high-quality chemical probes [1][2].

Structure-Based Drug Design

The availability of high-resolution X-ray co-crystal structures (e.g., PDB 3MW1) provides a rational foundation for structure-based drug design [3]. Researchers can confidently use this scaffold in computational modeling and fragment-based lead discovery, knowing its exact binding pose and key interactions with the kinase hinge region. This contrasts with other naphthyridine isomers where structural data is scarce or binding modes are undefined [4].

Hit-to-Lead Library Synthesis

The 5-amine functional group offers a versatile synthetic handle for rapid derivatization [5]. This enables the efficient parallel synthesis of diverse compound libraries for exploring chemical space around the core. This feature is essential for iterative hit-to-lead optimization, where small structural changes are systematically evaluated for improvements in potency, selectivity, and pharmacokinetic properties.

Chemical Probes for Target Validation

The proven selectivity and cellular target engagement (confirmed via CETSA for PIP4K2A inhibitors) position 1,7-naphthyridine derivatives as ideal starting points for developing advanced chemical probes [2]. These probes are essential tools for dissecting complex signaling pathways in cellular and in vivo models, enabling researchers to validate novel therapeutic targets with confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.